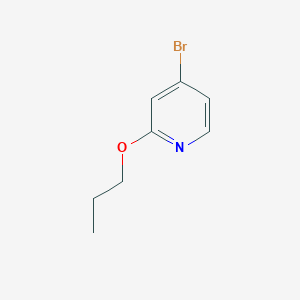
4-Bromo-2-propoxypyridine
説明
4-Bromo-2-propoxypyridine is a chemical compound with the CAS Number: 1142194-49-7 . It has a molecular weight of 216.08 .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-propoxypyridine is1S/C8H10BrNO/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
Boronic acid esters, which are related to 4-Bromo-2-propoxypyridine, have been known to undergo transesterification and metathesis reactions . They’ve also been used in Suzuki–Miyaura coupling reactions .科学的研究の応用
Synthesis of Novel Derivatives
- Pyridine Derivatives Synthesis : Palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize novel pyridine derivatives. These derivatives show potential as chiral dopants for liquid crystals and exhibit biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Structural and Electronic Studies
- Structural Analysis of Derivatives : A study focused on synthesizing and characterizing 4-substituted pyridine-capped 5,12-dioxocyclams, highlighting the versatility of the 4-bromo group for various substitutions using palladium-catalyzed chemistry (Achmatowicz et al., 2003).
- Electronic and Non-Linear Optical Properties : Research on the electronic properties and non-linear optical properties of pyridine derivatives, particularly focusing on Suzuki cross-coupling reactions and DFT studies, provides insight into the reactivity and electronic characteristics of these compounds (Nazeer et al., 2020).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Imidazo[4,5-b] pyridine derivatives have demonstrated high inhibition performance against mild steel corrosion, indicating potential applications in material science and corrosion protection (Saady et al., 2021).
Antimicrobial and Environmental Applications
- Antimicrobial Effects : Modified poly(4-vinyl pyridine) particles, treated with various modifying agents including 4-bromo substituents, have shown significant bactericidal characteristics against various bacteria, indicating potential use in antimicrobial applications (Sahiner & Yasar, 2013).
Chemical Synthesis Techniques
- Facile Synthesis Methods : Studies have developed methods for the facile synthesis of N-polyfluoroalkylated heterocycles, indicating the utility of 4-bromo substituents in the synthesis of complex organic compounds (Kolomeitsev et al., 1996).
Applications in Physiological Research
- Use in Physiological Studies : Plant growth retardants, including those with 4-pyridine structures, have been utilized in physiological research to gain insights into the regulation of terpenoid metabolism related to phytohormones and sterols (Grossmann, 1990).
将来の方向性
Boronic acid-based linkages, which are related to 4-Bromo-2-propoxypyridine, have been utilized in the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . This suggests potential future directions for the use of 4-Bromo-2-propoxypyridine in similar applications.
作用機序
Target of Action
4-Bromo-2-propoxypyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of 4-Bromo-2-propoxypyridine in this reaction is the palladium catalyst .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Bromo-2-propoxypyridine interacts with the palladium catalyst in two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, 4-Bromo-2-propoxypyridine, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-Bromo-2-propoxypyridine participates, is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects of this reaction include the creation of a variety of organoboron reagents, which have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
In the context of the suzuki–miyaura coupling reaction, the compound is known to be relatively stable and readily prepared . Its interaction with the palladium catalyst suggests that it may have good bioavailability in this specific reaction context .
Result of Action
The result of 4-Bromo-2-propoxypyridine’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of a variety of organic compounds .
Action Environment
The action of 4-Bromo-2-propoxypyridine in the Suzuki–Miyaura coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and tolerant of various functional groups . Furthermore, the organoboron reagents used in the reaction, including 4-Bromo-2-propoxypyridine, are generally environmentally benign .
特性
IUPAC Name |
4-bromo-2-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVVNJEKYHFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671713 | |
| Record name | 4-Bromo-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142194-49-7 | |
| Record name | 4-Bromo-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



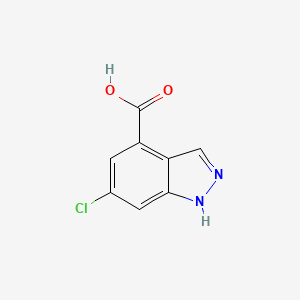
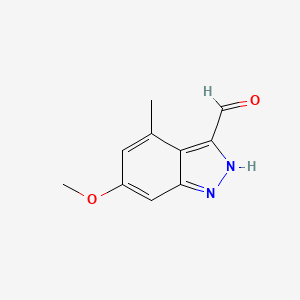

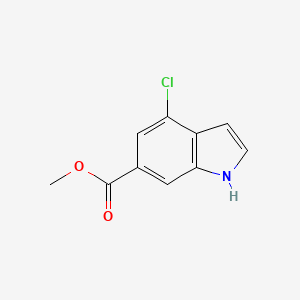
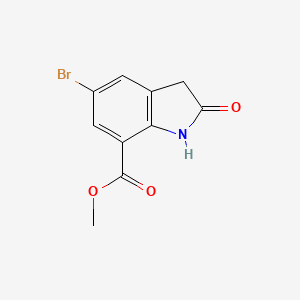
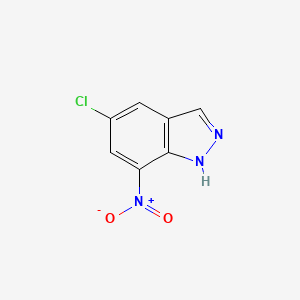
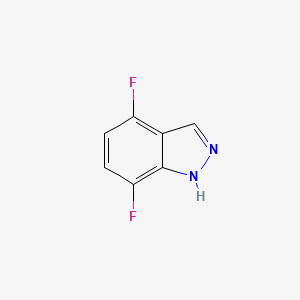
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)
![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)
![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
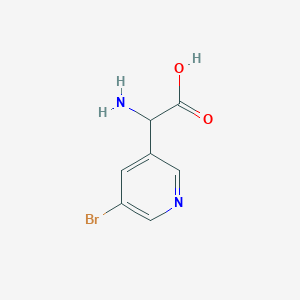

![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)